Reduction of pyridinium salt: Pyridine reacts with benzyl chloride to form a pyridinium salt. This salt undergoes reduction to produce a tetrahydropyridine derivative. Subsequent epoxidation and ring-opening with benzylamine establish the regiochemistry and trans-relationship of the amino alcohol. The racemic mixture is resolved using (R)-O-acetyl mandelic acid to obtain enantiomerically pure (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol [].
Alternative synthetic strategies: Other approaches explored the use of rhodium-catalyzed asymmetric hydrogenation, exploitation of the existing stereochemistry in 2-deoxy-D-ribose, and biocatalytic and classical resolution techniques [].
Synthesis of sigma receptor ligands: Radioiodinated derivatives of 4-(Benzylamino)cyclohexan-1-ol have been developed as potential probes for cancer theranostics, targeting sigma receptors overexpressed in various cancer cells [].
Synthesis of anticancer agents: Aromatic nitrogen mustard conjugates derived from 4-(Benzylamino)cyclohexan-1-ol have demonstrated promising anticancer activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6